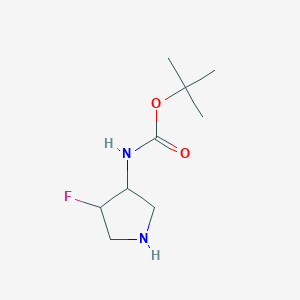

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

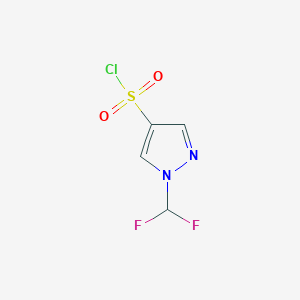

Tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C9H17FN2O2 and its molecular weight is 204.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate and its derivatives are notably used in medicinal chemistry. One of its key applications is in the synthesis of dipeptidyl peptidase IV inhibitors, which are important for therapeutic purposes. N-protected 4-fluoropyrrolidine derivatives, closely related to this compound, have been synthesized for this purpose, demonstrating their utility as valuable synthons in medicinal chemistry (Singh & Umemoto, 2011).

Intermediate in Biologically Active Compounds

This compound also serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), highlighting its role in the development of significant pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).

Photocatalysis in Organic Synthesis

In the field of organic synthesis, this compound derivatives have been utilized in photoredox-catalyzed amination processes. This application is significant for the assembly of diverse chemical structures under mild conditions, demonstrating the compound's versatility in synthetic organic chemistry (Wang et al., 2022).

Structural and Crystallographic Studies

The compound and its derivatives have been subjects of structural and crystallographic studies. These studies provide insights into the molecular conformation and packing of the compound, which are crucial for understanding its reactivity and potential applications in material science (Kant, Singh, & Agarwal, 2015).

In Antibacterial Agents

Some derivatives of this compound have been synthesized and evaluated for their antibacterial activities. This highlights its potential utility in the development of new antibacterial agents, contributing to the field of antimicrobial research (Bouzard et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of dust or mist, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

The primary targets of “tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate” are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound contains a fluoropyrrolidine moiety, which may interact with biological targets in a unique manner .

Biochemical Pathways

The specific biochemical pathways affected by “this compound” are currently unknown

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of “this compound” are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . For “this compound”, these factors could include temperature, pH, and the presence of other molecules in the environment . Specific details about how these factors affect the compound’s action are currently unknown .

Análisis Bioquímico

Biochemical Properties

Tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, preventing the breakdown of acetylcholine . This interaction is crucial for studying the regulation of neurotransmitter levels in the nervous system. Additionally, this compound can bind to other proteins, influencing their activity and stability.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In neuronal cells, it has been shown to modulate cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine This can affect neurotransmission and synaptic plasticity

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of acetylcholinesterase, it prevents the enzyme from hydrolyzing acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound may interact with other biomolecules, altering their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods Degradation products may form, potentially altering its biochemical properties

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can enhance cholinergic signaling without causing significant adverse effects . At higher doses, it may lead to toxicity, including symptoms such as muscle weakness and respiratory distress. Threshold effects have been observed, where a small increase in dosage can result in a disproportionate increase in toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . It is metabolized primarily through hydrolysis and oxidation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and duration of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . It can localize to specific compartments, such as the cytoplasm and nucleus, where it may exert its effects on enzyme activity and gene expression. Post-translational modifications and targeting signals can further influence its subcellular distribution.

Propiedades

IUPAC Name |

tert-butyl N-(4-fluoropyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSDDSIFAGBZLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599248 |

Source

|

| Record name | tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351369-12-5 |

Source

|

| Record name | tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

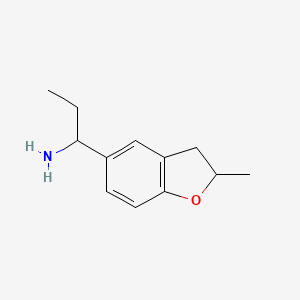

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)

![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)